molecular formula C21H19ClF3N3OS B2875519 N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-(trifluoromethyl)benzamide hydrochloride CAS No. 1217009-89-6

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-(trifluoromethyl)benzamide hydrochloride

Cat. No.: B2875519
CAS No.: 1217009-89-6
M. Wt: 453.91
InChI Key: RDUUWLYFKWXTNO-UHFFFAOYSA-N
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Description

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-(trifluoromethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H19ClF3N3OS and its molecular weight is 453.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A series of new derivatives with structures similar to N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-(trifluoromethyl)benzamide hydrochloride was synthesized, characterized by NMR, IR spectroscopy, and mass-spectrometry, and a single crystal X-ray study was reported to determine their conformational features (Zablotskaya et al., 2013).

Biological Activities

  • The synthesized compounds exhibited diverse biological activities, including psychotropic, anti-inflammatory, and cytotoxic effects. Notably, they showed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. The study aimed to correlate these biological results with structural characteristics and physicochemical parameters, revealing specific combinations of types of activities for the synthesized compounds (Zablotskaya et al., 2013).

Antipsychotic Potential

  • Another study focused on the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents, including compounds related to the structure . These analogues were assessed for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors and their ability to antagonize the apomorphine-induced climbing response in mice, highlighting the potential for developing novel antipsychotic medications (Norman et al., 1996).

Pharmacological Screening

  • Research into the synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole revealed their potential for biological and pharmacological screening. These compounds, containing different functional groups, were evaluated for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, underscoring the chemical's versatility in drug development (Patel et al., 2009).

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3OS.ClH/c22-21(23,24)17-7-5-15(6-8-17)19(28)26-20-25-18(13-29-20)12-27-10-9-14-3-1-2-4-16(14)11-27;/h1-8,13H,9-12H2,(H,25,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUUWLYFKWXTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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